4-Amino-1-Boc-piperidine
Overview
Description
4-Amino-1-Boc-piperidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a tert-butoxycarbonyl (Boc) group that serves as a protective group for the amine functionality .
Synthesis Analysis
The synthesis of derivatives of 4-Amino-1-Boc-piperidine can be achieved through various methods. One approach involves the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically to yield substituted piperidine derivatives . Another method includes the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds to synthesize 1'-substituted piperidine derivatives, with the electrochemical synthesis method providing more regioselective and analytically pure products . Additionally, an efficient synthesis of 4-substituted-4-aminopiperidine derivatives has been described using isonipecotate as a starting material and employing the Curtius rearrangement as a key step .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, has been characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations have been used to determine the optimized geometrical parameters and vibrational frequencies. The Potential Energy Scan (PES) studies have been employed to investigate the conformational preference of the molecule .
Chemical Reactions Analysis
The reactivity of 4-Amino-1-Boc-piperidine derivatives can be explored through various chemical reactions. For instance, the fluorine substituted tert-butoxycarbonyl group has been identified as an acid-stable bioisostere for the Boc group, leading to the discovery of potent and orally active acetyl-CoA carboxylase inhibitors . The Boc group in these compounds can be manipulated to introduce various substituents, enhancing the molecule's reactivity and potential as a therapeutic agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-Boc-piperidine derivatives can be inferred from related compounds. For example, the zwitterionic 4-piperidinecarboxylic acid monohydrate crystallizes with a chair conformation of the piperidine ring and exhibits a three-dimensional assembly of hydrogen bonds due to interactions between the amino and carboxylate groups and water molecules . The molecular electrostatic potential, Fukui function, and natural bond orbital analysis can provide insights into the most reactive sites of these compounds .
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
- 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized through various spectroscopic methods including FT-IR, FT-Raman, UV-Vis, and NMR techniques. This compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT). Additionally, its potential for anticancer activity against VEGFR-2 Kinase inhibitor receptors was explored through molecular docking studies (Janani et al., 2020).
Synthesis of GPR119 Selective Agonists
- 1-Boc-piperidine-4-carboxaldehyde is a derivative used in synthesizing GPR119 selective agonists, which have potential as anti-obesity drugs. Studies on rats have shown that 1-Boc-piperidine can decrease binge-eating behavior and exert an anxiolytic effect (Guzmán-Rodríguez et al., 2021).
Novel Dendritic Melamines Synthesis
- Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), novel dendritic G-2 melamines comprising piperidine motifs were synthesized. These compounds showed potential for forming large homogeneously packed spherical nano-aggregates, which are of interest in nanotechnology and materials science (Sacalis et al., 2019).
Synthesis of Piperidine and Quinolizidine Alkaloids
- In the field of organic chemistry, 4-amino-1-Boc-piperidine derivatives are used in the synthesis of functionalized piperidines, which serve as intermediates in the creation of various alkaloids. This includes the synthesis of 4-trifluoromethyl-2-quinolinones (Leroux et al., 2006).
Enantioselective Synthesis in Organic Chemistry
- 4-Amino-1-Boc-piperidine is a key component in enantioselective syntheses, such as the preparation of trans-4-methylpipecolic acid. This process involves steps like Sharpless epoxidation and ring-closing metathesis, highlighting the compound's role in creating stereochemically complex structures (Alegret et al., 2007).
Safety And Hazards
Future Directions
4-Amino-1-Boc-piperidine can be used to synthesize piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . This suggests potential future directions in the development of new antiviral drugs.
properties
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDHSFPLUWYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Record name | boc-4-aminopiperidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361501 | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-Boc-piperidine | |
CAS RN |
87120-72-7 | |
Record name | tert-Butyl 4-aminopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87120-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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